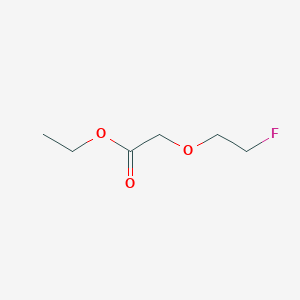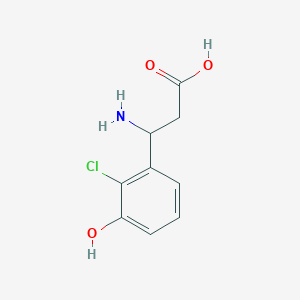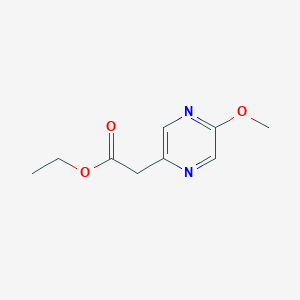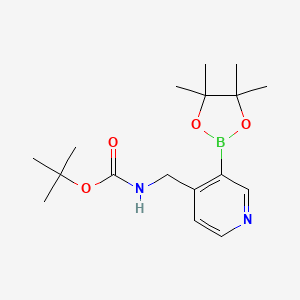
Ethyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a trifluoroethyl group attached to the pyrazole ring, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate typically involves the reaction of ethyl acetate with 2,2,2-trifluoroethyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the hydrazine on the carbonyl group of the ethyl acetate, followed by cyclization to form the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of high-purity starting materials and efficient purification techniques is essential to obtain the compound in the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole compounds.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include various pyrazole derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
Ethyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Ethyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate involves its interaction with specific molecular targets in biological systems. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Ethyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate can be compared with other similar compounds, such as:
Ethyl trifluoroacetate: Both compounds contain a trifluoroethyl group, but Ethyl trifluoroacetate lacks the pyrazole ring, making it less versatile in organic synthesis.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound also contains a trifluoroethyl group but has different reactivity due to the presence of the trifluoromethanesulfonate group.
Propriétés
Formule moléculaire |
C9H11F3N2O2 |
|---|---|
Poids moléculaire |
236.19 g/mol |
Nom IUPAC |
ethyl 2-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate |
InChI |
InChI=1S/C9H11F3N2O2/c1-2-16-8(15)5-7-3-4-13-14(7)6-9(10,11)12/h3-4H,2,5-6H2,1H3 |
Clé InChI |
HSQPUKOMAGACIQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC=NN1CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


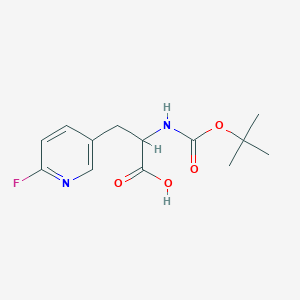
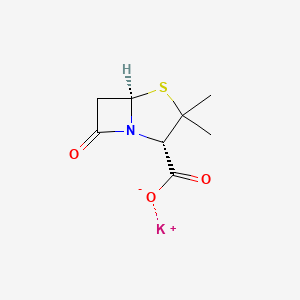
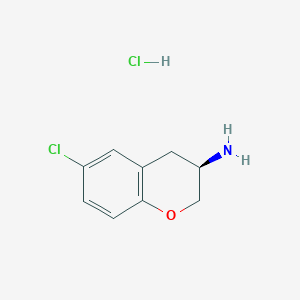
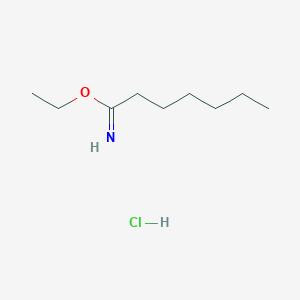
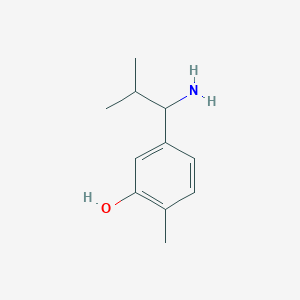
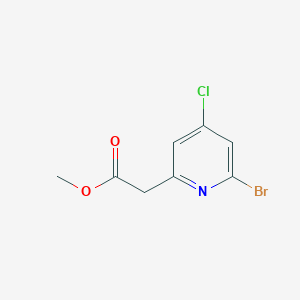
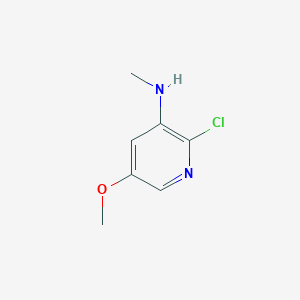
![4,4'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)bis(2-hydroxybenzoic acid)](/img/structure/B12969894.png)
